An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene
An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene
CAS Number: 31928-44-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-iodobenzene, a halogenated aromatic compound with significant potential in organic synthesis and drug discovery. This document consolidates its chemical identity, physical and chemical properties, safety and handling protocols, and known applications, presenting the information in a structured and accessible format for laboratory and development settings.
Chemical Identity and Structure
2-Bromo-4-chloro-1-iodobenzene is a tri-substituted benzene derivative featuring three different halogen atoms: bromine, chlorine, and iodine.[1] This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in synthetic chemistry.[2] The positions of the halogens on the benzene ring are crucial to its chemical behavior, with the iodine atom being the most susceptible to metal-catalyzed coupling reactions, followed by bromine, and then chlorine.[2]
Below is a summary of its key identifiers:
| Parameter | Value |
| CAS Number | 31928-44-6 |
| Molecular Formula | C₆H₃BrClI |
| Molecular Weight | 317.35 g/mol [2][3][4] |
| IUPAC Name | 2-bromo-4-chloro-1-iodobenzene[2] |
| Synonyms | 1-Iodo-2-bromo-4-chlorobenzene, 2-Bromo-1-iodo-4-chlorobenzene, Benzene, 2-bromo-4-chloro-1-iodo-[1][2] |
| InChI | InChI=1S/C6H3BrClI/c7-5-3-4(8)1-2-6(5)9/h1-3H[1][2] |
| InChIKey | CXHXFDQEFKFYQJ-UHFFFAOYSA-N[1][2] |
| SMILES | C1=CC(=C(C=C1Cl)Br)I[2] |
Physicochemical Properties
2-Bromo-4-chloro-1-iodobenzene is typically a solid at room temperature, appearing as a white, colorless, or yellow crystalline substance.[2][5] Its physical properties are characteristic of halogenated aromatic hydrocarbons.
| Property | Value | Source |
| Physical State | Solid to liquid (varies by grade) | [2] |
| Appearance | White or colorless to yellow crystalline substance | [2] |
| Melting Point | 32-35°C or 39-42°C (varies by source) | [2] |
| Boiling Point | 278.9 ± 20.0°C at 760 mmHg | [2] |
| Purity | >96.0% (GC) to 98% (HPLC) | [1][5][6] |
Synthesis and Reactivity
The primary synthetic route to 2-Bromo-4-chloro-1-iodobenzene involves a diazotization-iodination sequence starting from 2-bromo-4-chloroaniline.[7][8] The reactivity of the three halogen substituents differs significantly, allowing for selective functionalization. The C-I bond is the most reactive towards cross-coupling reactions, followed by the C-Br bond, and finally the C-Cl bond.[2] This differential reactivity makes it a versatile substrate for sequential, site-selective modifications.
A common experimental protocol for its synthesis is detailed below:
Experimental Protocol: Synthesis via Diazotization of 2-Bromo-4-chloroaniline [7]
-
Diazonium Salt Formation:
-
Suspend 2-bromo-4-chloroaniline (10 g, 48 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (35 mL).
-
Cool the suspension to -15°C using a dry ice/methanol bath.
-
Slowly add a solution of sodium nitrite (3.6 g, 52 mmol) in water (20 mL) dropwise over 20 minutes, maintaining the temperature between -15°C and 0°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (73 g, 0.44 mol) in water (220 mL).
-
Gradually add the diazonium salt solution to the potassium iodide solution at room temperature over 10 minutes.
-
Stir the reaction mixture at room temperature for 6 hours, then let it stand overnight.
-
-
Work-up and Purification:
-
Add dichloromethane (200 mL) to the reaction mixture.
-
Add sodium hydrogensulfite (2 g) to quench any remaining iodine.
-
Separate the organic layer and wash it with a 10% sodium hydrogensulfite aqueous solution (100 mL) followed by saturated brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane) to obtain 2-Bromo-4-chloro-1-iodobenzene as a white crystalline solid (yield: 12.4 g, 81%).
-
A logical workflow for this synthesis is depicted in the following diagram:
Applications in Research and Development
2-Bromo-4-chloro-1-iodobenzene serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][8] Its tri-halogenated structure allows for the introduction of various functional groups through selective cross-coupling reactions.
-
Organic Synthesis: It is a versatile building block for constructing complex organic molecules due to its multiple reactive sites.[8] It has been used in the synthesis of phenothiazines via tandem iron-catalyzed C-S/C-N cross-coupling reactions.[9]
-
Medicinal Chemistry: The compound's structure provides a scaffold for the development of novel drug candidates.[8]
-
Materials Science: The presence of multiple halogens suggests potential applications in the development of liquid crystals and organic electronics.[8]
-
Reference Standard: High-purity grades of this compound are used as a reference standard in analytical techniques.[8]
The differential reactivity of the halogens can be exploited in sequential cross-coupling reactions, as illustrated in the following conceptual pathway:
Safety and Handling
2-Bromo-4-chloro-1-iodobenzene is classified as an irritant and requires careful handling to avoid exposure.[10][11]
Hazard Statements: [2][11][12]
Precautionary Measures:
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles, and a lab coat.[10][12][13] Use a dust respirator if handling as a powder.[13] |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are readily accessible.[12] |
| Handling | Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapor.[10] Wash hands thoroughly after handling.[13] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[10][13] Keep away from strong oxidizing agents, strong acids, and bases.[10] |
| Disposal | Dispose of in accordance with local, state, and federal regulations.[13] This may involve incineration in a chemical incinerator with an afterburner and scrubber.[13] |
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek medical attention.[11][12]
-
In case of skin contact: Wash off immediately with plenty of soap and water.[12][13] If irritation persists, seek medical attention.[12][13]
-
If inhaled: Remove to fresh air.[12][13] If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Rinse mouth with water.[13] Do not induce vomiting. Seek medical attention.[13]
The following diagram outlines the general workflow for safe handling and emergency response:
References
- 1. CAS 31928-44-6: 2-Bromo-4-chloro-1-iodobenzene [cymitquimica.com]
- 2. 2-Bromo-4-chloro-1-iodobenzene (31928-44-6) for sale [vulcanchem.com]
- 3. scbt.com [scbt.com]
- 4. 31928-44-6 | 2-Bromo-4-chloro-1-iodobenzene - Alachem Co., Ltd. [alachem.co.jp]
- 5. 2-Bromo-4-chloro-1-iodobenzene | 31928-44-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. 2-Bromo-4-chloro-1-iodobenzene | 31928-44-6 [chemicalbook.com]
- 8. Buy 2-Bromo-4-chloro-1-iodobenzene | 31928-44-6 [smolecule.com]
- 9. 2-Bromo-4-chloro-1-iodobenzene 31928-44-6 In Bulk Supply, Best Price [minstargroup.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.nl [fishersci.nl]
- 13. 2-Bromo-4-chloro-1-iodobenzene | CAS#:31928-44-6 | Chemsrc [chemsrc.com]
